3-(Propane-2-sulfonyl)aniline
Overview
Description
3-(Propane-2-sulfonyl)aniline: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is characterized by the presence of a sulfonyl group attached to the aniline ring, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It’s known that sulfonyl groups in general play a significant role in biologically active molecules and are key functional groups for organic synthesis .
Mode of Action
The mode of action of 3-(Propane-2-sulfonyl)aniline involves a photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts .
Biochemical Pathways
The sulfonylation of aniline derivatives could potentially influence a variety of biochemical processes, given the widespread biological activities of sulfones .
Result of Action
The sulfonylation of aniline derivatives could potentially lead to a variety of effects, given the diverse biological activities of sulfones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propane-2-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Propane-2-sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfur trioxide for sulfonation.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(Propane-2-sulfonyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sulfanilamide: An antibacterial agent with a similar sulfonyl group.
Propane-2-sulfonic acid: A simpler sulfonic acid derivative.
Uniqueness: 3-(Propane-2-sulfonyl)aniline is unique due to the presence of both the sulfonyl group and the aniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-propan-2-ylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOAJKVKTDUTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508713 | |
Record name | 3-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170856-37-8 | |
Record name | 3-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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